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Compound of Interest

Compound Name: Niobium selenide

Cat. No.: B080343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mechanical exfoliation of

Niobium Diselenide (NbSe₂) for the production of high-quality, few-layer flakes suitable for a

variety of research applications, including in the field of drug development where 2D materials

are being explored for biosensing and drug delivery platforms.

Introduction to Mechanical Exfoliation of NbSe₂
Niobium Diselenide (NbSe₂) is a transition metal dichalcogenide (TMDC) that exhibits a range

of interesting physical properties, including superconductivity and charge density waves, which

are highly dependent on the number of layers.[1][2] Mechanical exfoliation, often referred to as

the "scotch tape" or micromechanical cleavage method, is a simple yet powerful technique for

isolating single- and few-layer flakes from a bulk crystal.[1][3] This method relies on

overcoming the weak van der Waals forces between the layers of the crystal.[3] The key

advantage of this technique is the production of high-quality crystalline flakes with minimal

defects. However, the yield of monolayer and few-layer flakes is typically low, necessitating a

systematic approach for identification and characterization.[4]

Experimental Protocols
Micromechanical Exfoliation of NbSe₂ using the Scotch
Tape Method
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This protocol outlines the steps for the micromechanical exfoliation of NbSe₂ onto a silicon

substrate with a 300 nm oxide layer (Si/SiO₂).

Materials and Equipment:

Bulk NbSe₂ crystal

High-quality adhesive tape (e.g., Nitto SPV 224 or 3M Scotch tape)[5]

Si/SiO₂ substrates (300 nm oxide layer)

Tweezers

Optical microscope

Cleanroom environment (recommended)

Substrate cleaning supplies (Acetone, Isopropyl Alcohol, DI water)

Oxygen plasma cleaner (optional, but recommended for improved flake adhesion)[6]

Protocol:

Substrate Preparation:

Clean the Si/SiO₂ substrates by sonicating in acetone, isopropyl alcohol, and deionized

water for 5-10 minutes each.

Dry the substrates with a stream of nitrogen gas.

For improved adhesion of NbSe₂ flakes, it is recommended to treat the substrates with

oxygen plasma for 3-5 minutes to remove any organic residues and enhance surface

hydrophilicity.[6]

Initial Exfoliation:

Take a fresh piece of adhesive tape.

Press the adhesive side of the tape firmly onto the bulk NbSe₂ crystal.
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Gently peel the tape off the crystal. A thin layer of NbSe₂ should now be attached to the

tape.

Repeated Peeling for Thinning:

Fold the tape onto itself and press the area with the NbSe₂ flakes against a clean section

of the adhesive.

Peel the tape apart. This process should be repeated 10-20 times to progressively thin the

NbSe₂ flakes on the tape. With each peel, the flakes will become thinner.[7]

Transfer to Substrate:

After repeated peeling, gently press the tape with the thinned NbSe₂ flakes onto the

cleaned Si/SiO₂ substrate.

Apply gentle and uniform pressure across the tape to ensure good contact between the

flakes and the substrate. This can be done with a clean, soft tool.

Slowly peel the tape off the substrate at a shallow angle. Few-layer and monolayer NbSe₂

flakes will adhere to the substrate.[8]

Identification of Few-Layer Flakes:

Use an optical microscope to inspect the substrate. Few-layer NbSe₂ flakes can be

identified based on their optical contrast against the Si/SiO₂ substrate. Monolayer and

bilayer flakes will appear as faint, light-colored regions.[9]

Characterization of Exfoliated NbSe₂ Flakes
2.2.1. Atomic Force Microscopy (AFM) for Thickness Determination

AFM is a crucial technique for definitively determining the number of layers of the exfoliated

flakes by measuring their thickness.[10][11]

Protocol:

Locate the exfoliated flakes of interest using the optical microscope.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.youtube.com/watch?v=BmUnDLexwsM
https://www.researchgate.net/figure/Transfer-of-massive-parallel-mechanically-exfoliated-flakes-to-an-acceptor-surface-a_fig2_371633699
https://www.ctcms.nist.gov/~davydov/18Hill_NbSe2_optical%20and%20electrical%20prop_PRB.pdf
https://www.researchgate.net/figure/color-online-a-AFM-image-of-a-NbSe2-flake-prepared-by-mechanical-exfoliation-The_fig1_260520196
https://www.researchgate.net/figure/Color-online-AFM-micrometer-scale-imaging-and-thickness-variations-of-a-c-NbSe2_fig2_345782895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Engage the AFM tip on a clean area of the substrate near the flake.

Perform a topographical scan of an area that includes both the flake and the substrate.

Use the AFM software to draw a line profile across the edge of the flake to measure the

height difference between the flake and the substrate. This height difference corresponds to

the thickness of the flake.

Repeat the measurement at multiple locations on the flake to ensure accuracy.

2.2.2. Raman Spectroscopy for Layer Number Confirmation

Raman spectroscopy is a non-destructive optical technique that provides information about the

vibrational modes of the material, which are sensitive to the number of layers.[12][13]

Protocol:

Position the substrate with the exfoliated flakes under the Raman microscope.

Focus the laser (e.g., 532 nm or 633 nm excitation wavelength) onto a flake of interest.[14]

Acquire the Raman spectrum. Key Raman modes for NbSe₂ are the E¹₂g (in-plane) and A¹g

(out-of-plane) modes.[15]

Analyze the positions and relative intensities of these peaks to determine the number of

layers. The peak positions of these modes shift with the number of layers.[9]

Data Presentation
The following tables summarize the key quantitative data for the characterization of few-layer

NbSe₂.

Table 1: Thickness of Few-Layer NbSe₂ Measured by AFM
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Number of Layers Typical Thickness (nm) Reference

Monolayer (1L) ~0.8 - 1.1 [4][16]

Bilayer (2L) ~1.6 - 2.0 [17]

Trilayer (3L) ~2.4 - 3.0 [17]

Bulk > 20 [10]

Table 2: Raman Peak Positions for Few-Layer NbSe₂ (514 nm excitation)

Number of Layers
E¹₂g Peak Position
(cm⁻¹)

A¹g Peak Position
(cm⁻¹)

Reference

Monolayer (1L) ~238 ~228 [2]

Bilayer (2L) ~237 ~230 [2]

Trilayer (3L) ~236.5 ~231 [9]

Bulk ~236 ~234 [9]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for producing and characterizing few-

layer NbSe₂ flakes.
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Workflow for Few-Layer NbSe₂ Production and Characterization
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Caption: Experimental workflow for producing and characterizing few-layer NbSe₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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